1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine is a chemical compound with the molecular formula and a molecular weight of 245.25 g/mol. This compound features a piperidine ring substituted with a trifluoromethyl group on a pyridine ring, which contributes to its unique chemical properties. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's biological activity and interaction with various biological targets .
This method allows for the efficient production of the compound for research and industrial applications .
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine has a wide range of applications across various fields:
Several compounds share structural similarities with 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine. Here are some notable examples:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| 5-(Trifluoromethyl)pyridin-2-amine | 74784-70-6 | 0.65 |
| 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one | 801306-55-8 | 0.71 |
| N-Methyl-5-(trifluoromethyl)pyridin-2-amines | 937602-15-8 | 0.72 |
| 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine | 132834-56-1 | 0.67 |
These compounds exhibit varying degrees of similarity based on their structural features but may differ significantly in their biological activities and applications. The trifluoromethyl group is a common feature that enhances lipophilicity and potentially alters the pharmacokinetics of these compounds .
The systematic study of fluorinated heterocycles began in earnest after World War II, driven by advances in fluorine chemistry and the growing recognition of fluorine’s ability to modulate organic molecules’ physicochemical properties. Early work focused on simple three-membered rings like fluorinated oxiranes and aziridines, synthesized via nucleophilic fluorination or direct fluorination of alkenes. For example, hexafluoropropylene oxide (HFPO), a foundational fluorinated oxirane, was first prepared in the 1950s using hydrogen peroxide and aqueous alkali, demonstrating fluorine’s capacity to stabilize reactive intermediates.
By the 1980s, the development of N-fluorinating agents such as N-fluoropyridinium salts and N-fluoroquinuclidinium triflate enabled precise fluorination of nitrogen-containing heterocycles. These reagents facilitated the synthesis of complex fluorinated amines, including piperidine derivatives, by allowing regioselective fluorine incorporation without harsh reaction conditions.
Trifluoromethylpyridines emerged as a distinct subclass in the late 20th century, with their electron-withdrawing trifluoromethyl group proving particularly effective at enhancing aromatic ring stability and directing substitution patterns. The integration of pyridine and piperidine moieties, as seen in 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine, became feasible through advances in cross-coupling reactions and catalytic fluorination methods.